![molecular formula C10H15NO2S B2395195 3-[(2-Methylpropane)sulfonyl]aniline CAS No. 857591-94-7](/img/structure/B2395195.png)

3-[(2-Methylpropane)sulfonyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

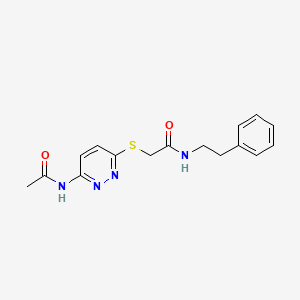

“3-[(2-Methylpropane)sulfonyl]aniline” is a chemical compound with the CAS Number: 857591-94-7 . It has a molecular weight of 213.3 and its IUPAC name is 3-(isobutylsulfonyl)aniline .

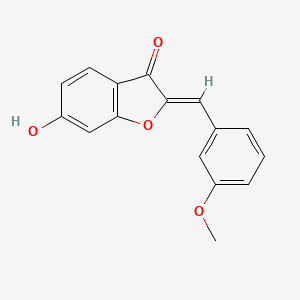

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H15NO2S . The InChI code for this compound is 1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 .Scientific Research Applications

Synthesis of Sulfonated Oxindoles and Coumarins

3-[(2-Methylpropane)sulfonyl]aniline and its derivatives have been utilized in the synthesis of sulfonated oxindoles and coumarins. Liu et al. (2017) described a process that involves the insertion of sulfur dioxide starting from anilines, resulting in the formation of 3-((arylsulfonyl)methyl)indolin-2-ones. This one-pot reaction proceeds efficiently, yielding sulfonated oxindoles with a broad reaction scope under mild conditions. Similarly, Wang et al. (2017) reported the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction involving 2-(allyloxy)anilines and sulfur dioxide, showcasing the versatile chemical applications of these sulfonyl aniline derivatives (Liu et al., 2017) (Wang et al., 2017).

Material Science and Polymer Chemistry

Anti-corrosion Coatings and Polymer Synthesis

The compound and related sulfonyl aniline derivatives have been studied for their potential in creating anti-corrosion coatings and conducting polymers. Xing et al. (2014) investigated the anti-corrosion performance of nanostructured poly(aniline-co-metanilic acid) on carbon steel, highlighting the role of sulfonic acid groups in improving the anticorrosion properties of polyaniline coatings. In a similar vein, Jiang et al. (2009) synthesized a novel aniline monomer containing a sulfonic acid group, which demonstrated promise in biosensors and biofuel cells due to its remarkable extension of redox activity (Xing et al., 2014) (Jiang et al., 2009).

Electronics and Conductive Polymers

Conductive Polymer Applications

Research by Bhandari et al. (2009) and Zhao et al. (2007) demonstrates the application of sulfonyl aniline derivatives in the field of conductive polymers. These compounds, when used in copolymerization processes, can result in materials with properties suitable for antistatic applications and supercapacitors, showcasing their potential in electronics and charge dissipation materials (Bhandari et al., 2009) (Zhao et al., 2007).

Safety and Hazards

properties

IUPAC Name |

3-(2-methylpropylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOHLPBQTVWFSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2395113.png)

![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)

![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)-2-pyrrolidinone](/img/structure/B2395135.png)